molecular formula C12H15N3O5S B13276938 2-Amino-4-methanesulfonyl-N-(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)butanamide

2-Amino-4-methanesulfonyl-N-(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)butanamide

Cat. No.: B13276938
M. Wt: 313.33 g/mol
InChI Key: OHWQQRBRBIEDAE-UHFFFAOYSA-N
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Description

2-Amino-4-methanesulfonyl-N-(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)butanamide is a complex organic compound with a unique structure that includes an amino group, a methanesulfonyl group, and a benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The specific synthetic routes and reaction conditions can vary, but typically involve the use of reagents such as amines, sulfonyl chlorides, and various catalysts .

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale reactions under controlled conditions, using optimized catalysts and solvents to ensure efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-methanesulfonyl-N-(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of 2-Amino-4-methanesulfonyl-N-(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-methanesulfonyl-N-(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)butanamide is unique due to its specific combination of functional groups and its potential for diverse applications in various fields of research. Its structure allows for a wide range of chemical modifications and interactions, making it a valuable compound for scientific studies .

Properties

Molecular Formula

C12H15N3O5S

Molecular Weight

313.33 g/mol

IUPAC Name

2-amino-4-methylsulfonyl-N-(2-oxo-3H-1,3-benzoxazol-5-yl)butanamide

InChI

InChI=1S/C12H15N3O5S/c1-21(18,19)5-4-8(13)11(16)14-7-2-3-10-9(6-7)15-12(17)20-10/h2-3,6,8H,4-5,13H2,1H3,(H,14,16)(H,15,17)

InChI Key

OHWQQRBRBIEDAE-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CCC(C(=O)NC1=CC2=C(C=C1)OC(=O)N2)N

Origin of Product

United States

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